

Spectroscopic Data Comparison: Boc-L-methioninol and Alternatives

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Compound of Interest

Compound Name: **Boc-L-methioninol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **Boc-L-methioninol** and its common alternatives, Cbz-L-methioninol and Fmoc-L-methioninol. Due to the limited availability of publicly accessible, peer-reviewed spectroscopic data for the protected L-methioninol series, this guide presents a detailed comparison of the corresponding, structurally similar N-protected L-methionine derivatives. The expected spectral differences arising from the reduction of the carboxylic acid to a primary alcohol will be discussed to provide a predictive framework for the analysis of **Boc-L-methioninol** and its analogues.

Comparison of Spectroscopic Data

While specific experimental data for **Boc-L-methioninol**, Cbz-L-methioninol, and Fmoc-L-methioninol is not readily available in the searched literature, a comparative analysis of their parent amino acid derivatives provides valuable insights. The following table summarizes the key spectroscopic features for Boc-L-methionine, Cbz-L-methionine, and Fmoc-L-methionine.

Spectroscopic Data	Boc-L-methionine	Cbz-L-methionine	Fmoc-L-methionine
¹ H NMR (CDCl ₃ , δ ppm)	~1.42 (s, 9H, C(CH ₃) ₃), ~2.05 (s, 3H, SCH ₃), 1.92-2.15 (m, 2H, CH ₂), ~2.52 (t, 2H, CH ₂ S), ~4.40 (m, 1H, CH), ~6.91 (br, 1H, NH), ~11.62 (br, 1H, COOH)[1]	~2.10 (s, 3H, SCH ₃), ~2.00-2.20 (m, 2H, CH ₂), ~2.50 (t, 2H, CH ₂ S), ~4.50 (m, 1H, CH), ~5.10 (s, 2H, OCH ₂ Ph), ~5.70 (d, 1H, NH), ~7.35 (m, 5H, Ar-H), ~9.80 (br s, 1H, COOH)	~2.08 (s, 3H, SCH ₃), ~2.00-2.25 (m, 2H, CH ₂), ~2.55 (t, 2H, CH ₂ S), ~4.22 (t, 1H, Fmoc-CH), ~4.40 (d, 2H, OCH ₂), ~4.55 (m, 1H, CH), ~5.50 (d, 1H, NH), ~7.30-7.80 (m, 8H, Ar-H), ~9.70 (br s, 1H, COOH)
¹³ C NMR (CDCl ₃ , δ ppm)	~15.5 (SCH ₃), ~28.3 (C(CH ₃) ₃), ~30.0 (CH ₂), ~31.5 (CH ₂ S), ~53.0 (CH), ~80.0 (C(CH ₃) ₃), ~155.5 (C=O, Boc), ~176.0 (COOH)	~15.5 (SCH ₃), ~30.0 (CH ₂), ~31.5 (CH ₂ S), ~53.5 (CH), ~67.0 (OCH ₂ Ph), ~128.0, 128.2, 128.5 (Ar-CH), ~136.0 (Ar-C), ~156.0 (C=O, Cbz), ~176.0 (COOH)	~15.5 (SCH ₃), ~30.0 (CH ₂), ~31.5 (CH ₂ S), ~47.2 (Fmoc-CH), ~53.5 (CH), ~67.0 (OCH ₂), ~120.0, 125.0, 127.0, 127.7 (Ar-CH), ~141.3, 143.8 (Ar-C), ~156.0 (C=O, Fmoc), ~176.0 (COOH)
Mass Spectrometry (m/z)	M+H ⁺ ≈ 250.1[1]	M+H ⁺ ≈ 284.1	M+H ⁺ ≈ 372.1

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions.

Expected Spectroscopic Differences for Protected L-Methioninol Derivatives

The primary structural difference between the protected L-methionine compounds listed above and their corresponding L-methioninol analogues is the reduction of the carboxylic acid group (-COOH) to a primary alcohol group (-CH₂OH). This transformation is expected to induce the following key changes in their respective spectra:

- ¹H NMR:
 - The broad singlet corresponding to the carboxylic acid proton (~9-12 ppm) will be absent.
 - A new set of signals corresponding to the diastereotopic protons of the -CH₂OH group will appear, likely in the range of 3.5-4.0 ppm. These protons will typically exhibit coupling to the adjacent chiral center proton (CH).
 - The signal for the α -proton (CH) will likely experience a slight upfield shift due to the change in the adjacent functional group.
- ¹³C NMR:
 - The signal for the carboxylic acid carbon (~176 ppm) will be absent.
 - A new signal for the primary alcohol carbon (-CH₂OH) will appear in the upfield region, typically around 60-65 ppm.
- Mass Spectrometry:
 - The molecular weight of the L-methioninol derivatives will be lower than their L-methionine counterparts by 14 atomic mass units (the difference between -COOH and -CH₂OH).
 - The fragmentation patterns will also differ. For instance, the loss of water (H₂O) from the primary alcohol may be a prominent fragmentation pathway for the L-methioninol derivatives under certain ionization conditions. A characteristic fragmentation of Boc-protected compounds involves the loss of isobutylene (56 Da).[\[2\]](#)[\[3\]](#)

Experimental Protocols

Synthesis of Boc-L-methioninol

A plausible synthetic route to **Boc-L-methioninol** involves the reduction of the corresponding protected amino acid, Boc-L-methionine.

Materials:

- Boc-L-methionine

- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or Sodium borohydride (NaBH_4) and a Lewis acid (e.g., I_2)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure (General):

- Dissolve Boc-L-methionine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of the reducing agent (e.g., $\text{BH}_3\cdot\text{THF}$ in THF) to the stirred solution of Boc-L-methionine.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
- Remove the THF under reduced pressure.
- Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **Boc-L-methioninol**.

- Purify the crude product by column chromatography on silica gel if necessary.

Note: This is a general procedure and may require optimization for specific scales and conditions. Similar reduction strategies can be applied for the synthesis of Cbz-L-methioninol and Fmoc-L-methioninol from their corresponding protected amino acids.

Spectroscopic Analysis Protocol

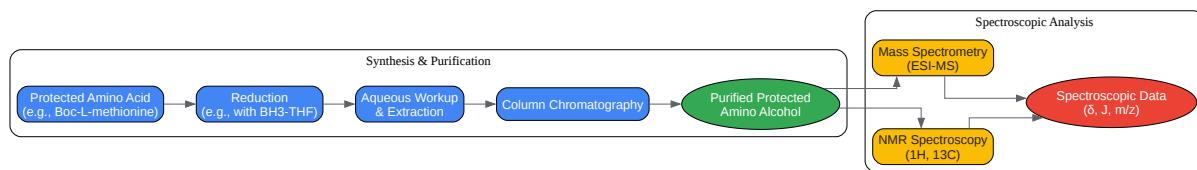
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
- ^{13}C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a proton-decoupled sequence, a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS):

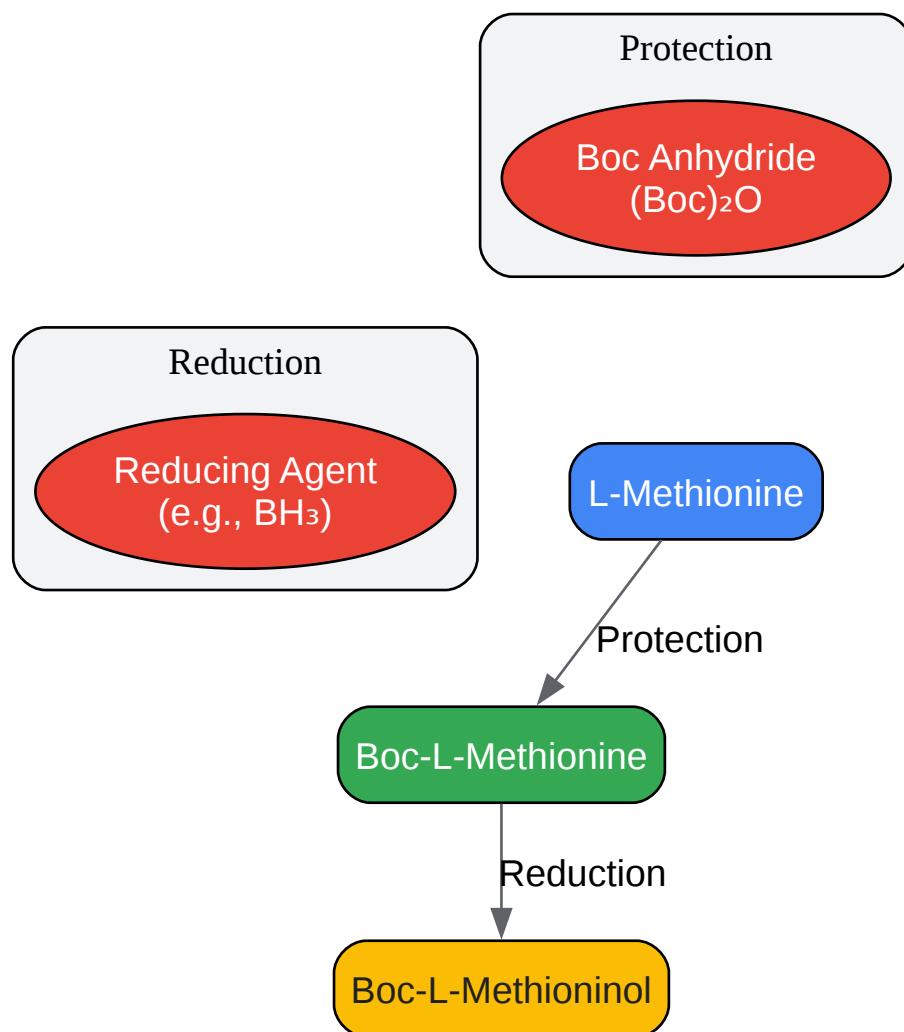
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Analysis: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS). Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.

Visualizations



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Caption: General workflow for the synthesis and spectroscopic analysis of protected amino alcohols.



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Caption: Key chemical transformations in the preparation of **Boc-L-methioninol**.

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